2-(2,3-Difluorophenyl)acetimidamide

Description

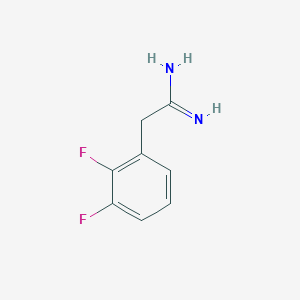

2-(2,3-Difluorophenyl)acetimidamide is an organic compound characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, attached to an acetimidamide backbone (CH₂C(=NH)NH₂).

Properties

Molecular Formula |

C8H8F2N2 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8F2N2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H3,11,12) |

InChI Key |

MYUWILLYDZCMGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)acetimidamide typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorobenzene lithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield 2,3-difluorophenyl acetic acid. Finally, the acetic acid is converted to this compound through amidation reactions .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction steps to ensure high yields and purity. The use of efficient purification techniques, such as crystallization, ensures that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2,3-Difluorophenyl)acetimidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a PARP1 inhibitor, interfering with the DNA repair mechanisms in cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s fluorine atoms play a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Substitution

The position of fluorine atoms on the phenyl ring significantly impacts molecular properties. Key analogs include:

Key Observations :

Complex Pharmacophores Incorporating 2,3-Difluorophenyl Motifs

The 2,3-difluorophenyl group is frequently embedded in larger drug candidates, as seen in patented compounds:

- Goxalapladib (CAS-412950-27-7): Structure: Contains a 2-(2,3-difluorophenyl)ethyl group attached to a naphthyridine-acetamide scaffold. Comparison: Unlike the simpler acetimidamide derivative, Goxalapladib’s extended structure enables multi-target interactions, highlighting the versatility of the 2,3-difluoro group in drug design.

EP 4 374 877 A2 Patent Compounds :

Functional Group Modifications

Acetimidamide vs. Acetamide Derivatives :

- 2-(2,6-Dimethylphenoxy)acetamide Derivatives (e.g., compounds in Pharmacopeial Forum): Structural Difference: Replacement of the difluorophenyl group with a dimethylphenoxy moiety and acetamide instead of acetimidamide.

Biological Activity

2-(2,3-Difluorophenyl)acetimidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article explores various studies that highlight its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits significant inhibition of key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.

In Vitro Studies

- Kinase Inhibition : In vitro assays demonstrated that the compound inhibits all class I PI3K isoforms with IC50 values ranging from 52 nM to 262 nM, showing over 50-fold specificity over mTOR and VPS34 .

- Cell Culture Experiments : Further tests in cell lines expressing myristoylated PI3K revealed effective inhibition of Akt phosphorylation at concentrations as low as 100 nM. In PTEN-deficient U87 cells, constitutive Akt phosphorylation was inhibited at 1 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (nM) | Notes |

|---|---|---|

| PI3Kα Inhibition | 52 | High specificity over other kinases |

| PI3Kβ Inhibition | 166 | |

| PI3Kδ Inhibition | 116 | |

| PI3Kγ Inhibition | 262 | |

| Akt Phosphorylation (U87 cells) | 1000 | Effective inhibition observed at this concentration |

Safety and Toxicity Profile

As with many compounds targeting the PI3K/Akt pathway, safety profiles are critical. Preliminary data suggest that while effective at inhibiting tumor growth, potential off-target effects need to be evaluated through extensive toxicological studies. Current knowledge on safety is derived from related compounds and general pharmacological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.